Cas no 1353955-71-1 (N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride)

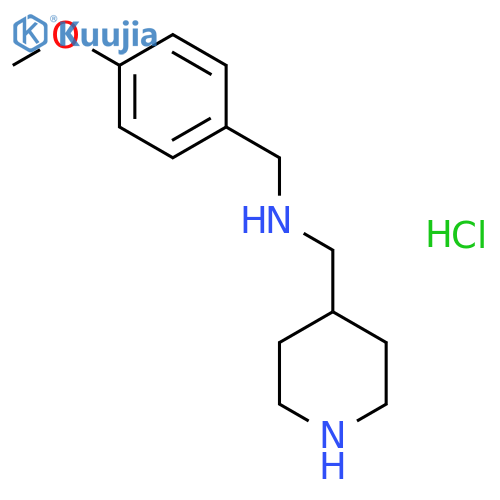

1353955-71-1 structure

商品名:N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

CAS番号:1353955-71-1

MF:C14H23ClN2O

メガワット:270.798222780228

MDL:MFCD21098637

CID:2091238

PubChem ID:66569792

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

- N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine,hydrochloride

- (4-Methoxy-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanaminehydrochloride

- [(4-METHOXYPHENYL)METHYL](PIPERIDIN-4-YLMETHYL)AMINE HYDROCHLORIDE

- G66246

- DB-299794

- N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride

- 1353955-71-1

- AKOS024464162

-

- MDL: MFCD21098637

- インチ: InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H

- InChIKey: NVUHGPBRBAXLAI-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)CNCC2CCNCC2.Cl

計算された属性

- せいみつぶんしりょう: 270.1498911g/mol

- どういたいしつりょう: 270.1498911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 196

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.3Ų

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM127153-1g |

N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |

1353955-71-1 | 95% | 1g |

$296 | 2021-08-05 | |

| A2B Chem LLC | AE43067-100mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 100mg |

$49.00 | 2024-04-20 | |

| A2B Chem LLC | AE43067-250mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 250mg |

$83.00 | 2024-04-20 | |

| Aaron | AR009IPZ-100mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 100mg |

$62.00 | 2025-02-17 | |

| Aaron | AR009IPZ-250mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 250mg |

$105.00 | 2025-02-17 | |

| 1PlusChem | 1P009IHN-250mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 250mg |

$94.00 | 2023-12-22 | |

| 1PlusChem | 1P009IHN-100mg |

(4-Methoxy-benzyl)-piperidin-4-ylMethyl-aMine hydrochloride |

1353955-71-1 | 95% | 100mg |

$56.00 | 2023-12-22 | |

| Chemenu | CM127153-1g |

N-(4-methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |

1353955-71-1 | 95%+ | 1g |

$280 | 2023-02-18 | |

| eNovation Chemicals LLC | Y0987543-5g |

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |

1353955-71-1 | 95% | 5g |

$1000 | 2024-08-02 | |

| Ambeed | A829867-100mg |

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |

1353955-71-1 | 95% | 100mg |

$62.0 | 2024-04-24 |

N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1353955-71-1 (N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1353955-71-1)N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

清らかである:99%

はかる:1g

価格 ($):249.0